![molecular formula C18H11F3N2O B2793554 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline CAS No. 478032-24-5](/img/structure/B2793554.png)

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

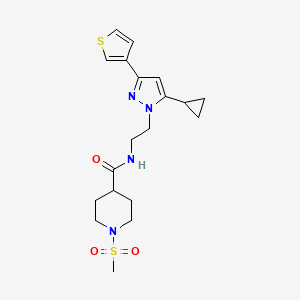

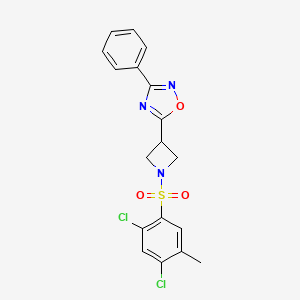

“4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline” is a chemical compound used in scientific research. It has a molecular formula of C18H11F3N2O , and its unique properties make it valuable for studying various fields like pharmacology and organic chemistry.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been accomplished using various methods . One approach involves intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . A Fe-catalyzed method has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[1,2-a]quinoxaline core with a trifluoromethylphenoxy group at the 4-position . The average mass of the molecule is 328.288 Da, and the monoisotopic mass is 328.082336 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H11F3N2O and an average mass of 328.288 Da .科学的研究の応用

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

The compound is used in the synthesis of unsymmetrically tetrasubstituted pyrroles . The synthesis process involves a metal-free method using a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property is significant in the field of optoelectronics and sensing.

Phytoene Desaturase Inhibitors

The compound has been studied for its potential as a phytoene desaturase inhibitor . Some of the new compounds showed good herbicidal activity by both pre- and post-emergence applications . This makes it a potential lead compound for weed control in wheat fields .

Antihyperalgesic and Antiallodynic Effects

The compound has been studied for its antihyperalgesic and antiallodynic effects . It has shown potential in rat models of chronic neuropathic and inflammatory pain .

Synthesis of Pyrrolo[1,2-a]pyrimidines

The compound is used in the synthesis of pyrrolo[1,2-a]pyrimidines . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Heterogeneous Catalyst Fertilizers

The compound has been used in the preparation of quinoxaline derivatives utilizing phosphate-based heterogeneous catalyst fertilizers .

作用機序

Target of Action

It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been studied for their diverse biological activities . They have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .

Mode of Action

It’s known that the presence of a trifluoromethyl group can influence the compound’s interaction with its targets .

Biochemical Pathways

It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to inhibit akt kinase, a key regulator of cell survival and proliferation .

Pharmacokinetics

The presence of a trifluoromethyl group can influence the compound’s pharmacokinetic properties .

Result of Action

It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .

Action Environment

It’s known that the presence of a trifluoromethyl group can influence the compound’s stability .

特性

IUPAC Name |

4-[3-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O/c19-18(20,21)12-5-3-6-13(11-12)24-17-16-9-4-10-23(16)15-8-2-1-7-14(15)22-17/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWPLYURYQUOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2793472.png)

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793473.png)

![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)

![5-Tert-butyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793476.png)

amine](/img/structure/B2793484.png)

![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793485.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)